molecular formula C20H15N3O4S B4234623 3-methyl-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide

3-methyl-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide

Cat. No. B4234623
M. Wt: 393.4 g/mol
InChI Key: JMIKYQJVTHZYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide is a chemical compound that has been synthesized and studied extensively for its potential applications in scientific research. This compound is a member of the benzofuran family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 3-methyl-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide involves the inhibition of HDAC enzymes. HDACs are responsible for the removal of acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting HDAC activity, 3-methyl-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide can lead to the activation of genes that are involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide have been extensively studied. This compound has been shown to have potent anti-cancer activity in a number of different cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, 3-methyl-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-methyl-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide in lab experiments is its potent inhibitory activity against HDAC enzymes. This compound can be used to study the role of HDACs in the regulation of gene expression and the potential therapeutic applications of HDAC inhibitors in the treatment of cancer and other diseases. However, one limitation of using 3-methyl-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are a number of future directions for research on 3-methyl-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide. One area of interest is the development of more potent and selective HDAC inhibitors that can be used in the treatment of cancer and other diseases. Another area of interest is the study of the neuroprotective effects of 3-methyl-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide in animal models of neurodegenerative diseases. Additionally, the potential applications of this compound in other areas of research, such as epigenetics and gene therapy, should be explored further.

Scientific Research Applications

3-methyl-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide has been studied extensively for its potential applications in scientific research. This compound has been shown to have potent inhibitory activity against a number of enzymes, including histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibitors have been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and other disorders.

properties

IUPAC Name

3-methyl-N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c1-12-16-7-2-3-8-17(16)27-18(12)19(24)22-20-21-11-15(28-20)10-13-5-4-6-14(9-13)23(25)26/h2-9,11H,10H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIKYQJVTHZYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
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3-methyl-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
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3-methyl-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
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3-methyl-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
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3-methyl-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
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3-methyl-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide

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